Dcvc-13C3,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

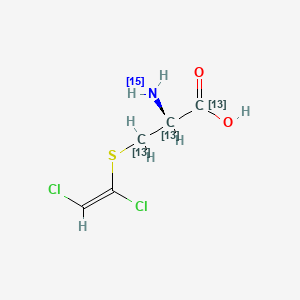

Molecular Formula |

C5H7Cl2NO2S |

|---|---|

Molecular Weight |

220.06 g/mol |

IUPAC Name |

(2R)-2-(15N)azanyl-3-[(E)-1,2-dichloroethenyl]sulfanyl(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1-/t3-/m0/s1/i2+1,3+1,5+1,8+1 |

InChI Key |

PJIHCWJOTSJIPQ-GJBYCOGZSA-N |

Isomeric SMILES |

[13CH2]([13C@@H]([13C](=O)O)[15NH2])S/C(=C\Cl)/Cl |

Canonical SMILES |

C(C(C(=O)O)N)SC(=CCl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

What is the molecular weight of Dcvc-13C3,15N?

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular weight of the isotopically labeled compound S-(1,2-Dichlorovinyl)-L-cysteine-13C3,15N (Dcvc-13C3,15N).

Molecular Identity

-

Compound Name: S-(1,2-Dichlorovinyl)-L-cysteine-13C3,15N

-

Abbreviation: this compound

-

Base Compound: S-(1,2-Dichlorovinyl)-L-cysteine (DCVC)

-

Isotopic Labeling: Three Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom.

DCVC is a nephrotoxic metabolite of the industrial solvent trichloroethylene (TCE). The isotopically labeled form, this compound, is a crucial tool in metabolic research, toxicological studies, and as an internal standard for quantitative analysis by mass spectrometry.

Molecular Weight

The molecular weight of this compound has been computationally determined to be 220.06 g/mol [1]. This calculation takes into account the specific isotopes of each element in the molecule.

Table 1: Atomic Composition and Molecular Weight Calculation

| Element | Standard Atomic Weight ( g/mol ) | Isotope | Isotopic Mass ( g/mol ) | Count | Total Mass ( g/mol ) |

| Carbon (unlabeled) | 12.011 | ¹²C | 12.000 | 2 | 24.000 |

| Carbon (labeled) | ¹³C | 13.003 | 3 | 39.009 | |

| Hydrogen | 1.008 | ¹H | 1.008 | 7 | 7.056 |

| Chlorine | 35.453 | ³⁵Cl / ³⁷Cl | ~35.453 | 2 | 70.906 |

| Nitrogen (unlabeled) | 14.007 | ¹⁴N | 14.003 | 0 | 0.000 |

| Nitrogen (labeled) | ¹⁵N | 15.000 | 1 | 15.000 | |

| Oxygen | 15.999 | ¹⁶O | 15.995 | 2 | 31.990 |

| Sulfur | 32.06 | ³²S | 31.972 | 1 | 31.972 |

| Total Molecular Weight | ~220.0 g/mol |

Note: The total molecular weight is an approximation based on the sum of the isotopic masses. The computed value of 220.06 g/mol from PubChem is more precise.[1]

The molecular formula for the unlabeled S-(1,2-Dichlorovinyl)-L-cysteine is C₅H₇Cl₂NO₂S[2][3].

Experimental Protocols and Signaling Pathways

The determination of molecular weight is a fundamental calculation based on atomic masses and does not involve experimental protocols or biological signaling pathways. Therefore, this section is not applicable to the scope of this technical data sheet.

Logical Relationship Diagram

The following diagram illustrates the relationship between the parent compound and its isotopically labeled variant.

Caption: Relationship between DCVC and its labeled form.

References

An In-depth Technical Guide on the Synthesis and Purification of Dcvc-13C3,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Dcvc-13C3,15N, an isotopically labeled metabolite of trichloroethylene (TCE). S-(1,2-dichloroethenyl)-L-cysteine (DCVC), the unlabeled analogue, is a potent nephrotoxin, and its labeled form is a critical tool for metabolism, toxicology, and drug development studies. This document details the synthetic route, purification methodologies, and relevant biological pathways.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of isotopically labeled L-Cysteine-13C3,15N with trichloroethylene. This method is adapted from the established synthesis of unlabeled DCVC.[1] The core of the synthesis is a nucleophilic substitution reaction where the thiol group of cysteine attacks the dichlorovinyl moiety.

Experimental Protocol: Synthesis

The following protocol outlines the general steps for the synthesis of this compound.

Reactants:

-

L-Cysteine-13C3,15N hydrochloride monohydrate

-

Trichloroethylene (TCE)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

A solution of L-Cysteine-13C3,15N hydrochloride monohydrate is prepared in aqueous sodium hydroxide.

-

Trichloroethylene is added to the L-Cysteine-13C3,15N solution.

-

The mixture is stirred vigorously at a controlled temperature for a specific duration to facilitate the reaction.

-

Upon completion, the aqueous layer, containing the product, is separated.

-

The aqueous solution is then acidified with hydrochloric acid to precipitate the crude this compound.

-

The crude product is collected by filtration, washed, and then dried.

Quantitative Data for Synthesis

| Parameter | Value/Range | Notes |

| Starting Material | L-Cysteine-13C3,15N | Commercially available. |

| Reagent | Trichloroethylene | Used in excess. |

| Base | Sodium Hydroxide | To deprotonate the thiol group. |

| Reaction Temperature | Controlled (e.g., 25-40 °C) | To be optimized for labeled synthesis. |

| Reaction Time | Several hours | To be monitored for completion. |

| Expected Yield | Moderate to High | Dependent on reaction scale and optimization. |

| Purity (crude) | >90% | Further purification is required. |

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and impurities. The primary methods for purification are recrystallization and High-Performance Liquid Chromatography (HPLC).[1]

Experimental Protocol: Recrystallization

-

The crude this compound is dissolved in a minimal amount of a hot solvent, such as aqueous ethanol.

-

The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

The purified crystals of this compound are collected by filtration.

-

The crystals are washed with a cold solvent and dried under a vacuum.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

For high-purity requirements, reversed-phase HPLC is the method of choice.[1]

HPLC Parameters:

| Parameter | Specification |

| Column | C18 reversed-phase column |

| Mobile Phase | A gradient of acetonitrile and water, often with an acidic modifier like trifluoroacetic acid (TFA). |

| Detection | UV detection at a wavelength of 210 nm.[1] |

| Flow Rate | To be optimized based on column dimensions. |

A specific HPLC-fluorescence assay has also been developed for the determination of DCVC in biological samples, which involves derivatization with o-phenylenediamine.

Characterization

The identity and purity of the synthesized this compound are confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific 1H and 13C NMR data for this compound are not available, the spectra are expected to be similar to that of unlabeled DCVC, with additional couplings observed due to the 13C and 15N isotopes. High-resolution proton NMR spectroscopy has been used to study the biochemical effects of DCVC.

Expected NMR Spectral Features:

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Notes |

| 1H | Vinyl proton, alpha-proton, beta-protons | Doublets, Triplets, or more complex patterns due to C-H and N-H coupling | The presence of 13C and 15N will introduce additional splitting. |

| 13C | Vinyl carbons, alpha-carbon, beta-carbon, carboxyl carbon | Doublets or more complex patterns due to C-C and C-N coupling | Chemical shifts will be similar to the unlabeled compound. |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound. The mass spectrum of a related isotopically labeled compound, [13C5, 15N] S-(1,2-dichlorovinyl)cysteine, has been reported, providing insight into the expected fragmentation patterns. For N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a urinary metabolite, a sensitive detection method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed.

Expected Mass Spectral Data:

| Parameter | Expected Value |

| Molecular Weight (this compound) | Increased by 4 Da compared to unlabeled DCVC due to three 13C and one 15N. |

| Isotopic Distribution | A distinct isotopic pattern reflecting the incorporation of 13C and 15N. |

| Fragmentation Pattern | Characteristic fragments corresponding to the loss of the carboxyl group, the amino group, and cleavage of the C-S bond. |

Biological Pathway: Bioactivation of DCVC

The toxicity of DCVC is primarily due to its bioactivation by the enzyme cysteine conjugate β-lyase. This metabolic activation leads to the formation of reactive metabolites that can cause cellular damage.

References

An In-depth Technical Guide on the Stability and Storage of Dcvc-13C3,15N

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Dcvc-13C3,15N, an isotopically labeled form of S-(1,2-dichloroethenyl)-L-cysteine (DCVC). Given the limited publicly available stability data for this compound, this document primarily draws upon information for the unlabeled compound, DCVC, operating under the reasonable assumption that the isotopic labeling does not significantly alter its chemical stability.

Introduction

This compound is the 13C and 15N labeled version of DCVC, a bioactive metabolite of the industrial solvent trichloroethylene (TCE).[1][2][3][4] DCVC is known to be a potent nephrotoxin and plays a significant role in research related to toxicology and inflammation.[5] Specifically, it has been shown to inhibit the release of pathogen-stimulated pro-inflammatory cytokines such as IL-1β, IL-8, and TNF-α in tissue cultures. The isotopically labeled form is crucial for use in metabolic studies, bioanalytical assays, and as an internal standard for quantitative analysis. Understanding its stability and proper storage is paramount to ensure the integrity of experimental results.

Recommended Storage Conditions

Proper storage is critical to maintain the chemical integrity of this compound. The following conditions are recommended based on data for the unlabeled DCVC.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Container | Atmosphere | Additional Notes |

| Solid (Powder) | -20°C | Tightly sealed, light-resistant | Inert (e.g., Argon) | Protect from moisture and air. |

| Stock Solutions | -20°C | Sterile, single-use aliquots (e.g., microcentrifuge tubes) | N/A | Avoid repeated freeze-thaw cycles. Solvents can include DMSO, methanol, water, or PBS for cell culture. |

Stability Profile

Table 2: Summary of Known Stability Data for DCVC

| Condition | Stability Assessment | Source |

| Long-Term Storage (Solid) | ≥ 4 years at -20°C (for DCVC hydrochloride) | Cayman Chemical Product Information |

It is crucial to note that stability can be affected by factors such as pH, light exposure, and the presence of oxidizing agents. The lack of comprehensive public data underscores the importance of performing in-house stability assessments for specific experimental conditions and formulations.

Experimental Protocol for Stability Assessment

The following is a generalized protocol for assessing the stability of a this compound stock solution using High-Performance Liquid Chromatography (HPLC), a common technique for stability-indicating assays.

Objective: To determine the concentration and purity of a this compound stock solution over time under specific storage conditions.

Materials:

-

This compound stock solution

-

HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase (to be optimized based on the column and compound)

-

Reference standard of this compound

-

Calibrated analytical balance and volumetric flasks

Methodology:

-

Initial Analysis (Time Zero):

-

Prepare a fresh calibration curve using the this compound reference standard at multiple concentration levels.

-

Analyze the newly prepared this compound stock solution by HPLC to determine its initial concentration and purity. The purity is assessed by observing the presence of any degradation peaks in the chromatogram.

-

-

Stability Study Setup:

-

Aliquot the this compound stock solution into multiple vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1 week, 1 month, 3 months, etc.), retrieve a vial from each storage condition.

-

Allow the sample to equilibrate to room temperature.

-

Analyze the sample by HPLC under the same conditions as the initial analysis.

-

-

Data Analysis:

-

Quantify the concentration of this compound in each sample using the calibration curve.

-

Calculate the percentage of the initial concentration remaining at each time point.

-

Examine the chromatograms for the appearance of new peaks (degradation products) or a decrease in the main peak area.

-

-

Acceptance Criteria:

-

Define the acceptable level of degradation for the intended application (e.g., less than 5% loss of potency).

-

Signaling Pathway and Mechanism of Action

This compound, as a labeled form of DCVC, is instrumental in studying the metabolic pathway of TCE and its toxicological effects. The diagram below illustrates the formation of DCVC from TCE and its subsequent inhibitory action on the pro-inflammatory response.

Caption: Metabolic pathway of TCE to DCVC and its inhibitory effect on cytokine release.

The workflow for a typical stability study is outlined in the following diagram.

Caption: Experimental workflow for a this compound stability study.

Conclusion

While specific stability data for this compound is scarce, the information available for its unlabeled analogue, DCVC, provides a solid foundation for its proper handling and storage. Adherence to the recommended storage conditions, particularly storing the solid form at -20°C under an inert atmosphere and storing solutions in single-use aliquots at -20°C, is essential for maintaining its integrity. For critical applications, conducting in-house stability studies using methods like HPLC is strongly advised to ensure the reliability of experimental outcomes. The provided diagrams and protocols serve as a guide for researchers to better understand and manage the stability of this important research compound.

References

- 1. Metabolism and toxicity of trichloroethylene and S-(1,2-dichlorovinyl)-L-cysteine in freshly isolated human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. dcvc.com [dcvc.com]

- 5. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Biological Activity of S-[(1E)-1,2-Dichloroethenyl]-L-cysteine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

S-[(1E)-1,2-Dichloroethenyl]-L-cysteine (DCVC) is a sulfur-containing amino acid derivative and a highly toxic metabolite of the industrial solvent trichloroethylene (TCE). While the isotopically labeled form, S-[(1E)-1,2-Dichloroethenyl]-L-cysteine-13C3,15N, is primarily utilized in metabolic fate and tracer studies, its intrinsic biological activity is identical to that of the unlabeled compound. This guide provides a comprehensive overview of the biological activities of DCVC, focusing on its metabolism, mechanisms of toxicity, and cellular effects. The information presented herein is critical for understanding its toxicological profile and for the development of potential therapeutic interventions against TCE-induced pathologies.

Core Biological Activities and Mechanisms

The biological activity of DCVC is intrinsically linked to its metabolic activation into a reactive species. This process, along with its downstream consequences, forms the core of its toxicity.

Metabolism and Bioactivation

DCVC is not a primary environmental toxicant but rather a product of the metabolic processing of TCE. The bioactivation pathway is a multi-step process primarily occurring in the liver and kidneys.

The initial step involves the conjugation of TCE with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs), to form S-(1,2-dichlorovinyl)glutathione (DCVG)[1][2][3]. DCVG is then sequentially metabolized by γ-glutamyltransferase (GGT) and dipeptidases to yield DCVC[1][2].

The critical step in DCVC's toxicity is its bioactivation by the enzyme cysteine S-conjugate β-lyase (CCBL). This pyridoxal 5'-phosphate-dependent enzyme catalyzes a β-elimination reaction, cleaving the C-S bond of DCVC. This reaction generates pyruvate, ammonia, and a highly reactive and unstable thiol intermediate. This reactive thiol is the ultimate toxic species responsible for the cellular damage associated with DCVC exposure.

Nephrotoxicity

The primary target organ for DCVC toxicity is the kidney, specifically the proximal tubule cells. This selectivity is due to the high concentration of transport proteins and metabolic enzymes, including GGT and CCBL, in this region of the nephron.

-

Mechanism of Renal Injury: Following uptake into the proximal tubule cells, DCVC is bioactivated by β-lyase, leading to the generation of the reactive thiol. This electrophilic species readily reacts with cellular nucleophiles, including proteins and DNA, leading to covalent binding and cellular dysfunction. This results in mitochondrial damage, inhibition of cellular respiration, depletion of ATP, and ultimately, cell death via necrosis and apoptosis.

-

Dose-Dependent Effects: The severity of renal injury is dose-dependent. Low to medium doses can cause renal injury that may be repaired over time, while high doses can inhibit tissue repair, leading to progressive renal failure and mortality.

Mitochondrial Dysfunction

Mitochondria are a primary target of DCVC-induced toxicity. The reactive metabolite of DCVC directly impairs mitochondrial function through several mechanisms:

-

Inhibition of Respiration: DCVC has been shown to inhibit mitochondrial respiration, leading to a decrease in oxygen consumption.

-

Depletion of ATP: The impairment of oxidative phosphorylation results in a significant decrease in cellular ATP levels.

-

Mitochondrial Membrane Depolarization: DCVC can induce the dissipation of the mitochondrial membrane potential, a key event in the initiation of the intrinsic apoptotic pathway.

-

Release of Pro-Apoptotic Factors: Mitochondrial damage triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, initiating the caspase cascade.

Induction of Apoptosis

DCVC is a potent inducer of apoptosis, or programmed cell death, particularly in renal proximal tubular cells. The apoptotic cascade is initiated primarily through the intrinsic (mitochondrial) pathway.

-

Intrinsic Pathway: As described above, DCVC-induced mitochondrial dysfunction leads to the release of cytochrome c. Cytosolic cytochrome c binds to Apaf-1, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then activates the executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell.

-

Extrinsic Pathway: While the intrinsic pathway is predominant, some evidence suggests that DCVC can also modulate components of the extrinsic (death receptor-mediated) pathway, although this appears to be a less significant contributor to its overall apoptotic effect.

Immunomodulatory Effects

Recent studies have revealed that DCVC also possesses immunomodulatory properties. Specifically, it has been shown to inhibit the release of pro-inflammatory cytokines.

-

Inhibition of Cytokine Release: DCVC can suppress the pathogen-stimulated release of pro-inflammatory cytokines such as IL-1β, IL-8, and TNF-α from various cell types, including placental membrane tissue and macrophages. This effect is concentration-dependent.

-

Transcriptomic Alterations: DCVC exposure can alter the expression of genes involved in inflammatory pathways.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of DCVC from various in vivo and in vitro studies.

Table 1: In Vivo Nephrotoxicity of DCVC in Mice

| Dose (mg/kg, i.p.) | Species | Endpoint | Observation | Reference |

| 5 | C57BL Mice | Kidney Histopathology | Not specified | |

| 8 | C57BL Mice | Kidney Binding of 14C-DCVC | Not specified | |

| 20-100 | Rabbit | Proximal Tubule Necrosis | Necrosis in the pars recta region | |

| 25 | Isomer Comparison | Blood Urea Nitrogen | Elevated at 24 and 48 hours for both D and L isomers |

Table 2: In Vitro Cytotoxicity and Cellular Effects of DCVC

| Concentration | Cell Type | Endpoint | Observation | Reference |

| 1 µM | Human Proximal Tubular Cells | Cell Loss (DNA content) | Decrease in cellular DNA content | |

| 10⁻⁵ M (10 µM) | Rabbit Renal Cortical Slices | S3 Lesion | Initial lesion observed at 12 hours | |

| 20 µM | HTR-8/SVneo Trophoblasts | Mitochondrial Respiration | Increased basal oxygen consumption at 6h, decreased at 12h | |

| 25-500 µM | Human Proximal Tubular Cells | Cytotoxicity | Dose-dependent toxicity | |

| 50 µM | BeWo Cells | Cell Viability, Cytotoxicity, Apoptosis | Decreased viability, increased cytotoxicity and caspase 3/7 activity at 48h | |

| 1 mM | Rabbit Kidney Tubules | Organic Ion Transport | Complete inhibition |

Detailed Experimental Protocols

Protocol 1: In Vivo Assessment of Nephrotoxicity in Mice

This protocol provides a general framework for assessing the nephrotoxicity of DCVC in a mouse model.

Materials:

-

S-[(1E)-1,2-Dichloroethenyl]-L-cysteine (DCVC)

-

Sterile saline or other appropriate vehicle

-

Male Swiss-Webster mice (or other suitable strain)

-

Standard laboratory animal housing and care facilities

-

Blood collection supplies (e.g., retro-orbital sinus or cardiac puncture)

-

Serum clinical chemistry analyzer

-

Histology supplies (formalin, paraffin, microtome, stains)

Procedure:

-

Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.

-

Dose Preparation: Prepare fresh solutions of DCVC in the chosen vehicle on the day of administration.

-

Animal Dosing: Administer DCVC via intraperitoneal (i.p.) injection at the desired doses (e.g., 5, 20, 50 mg/kg). Include a vehicle control group.

-

Observation: Monitor the animals for clinical signs of toxicity at regular intervals.

-

Blood Collection: At predetermined time points (e.g., 24, 48, 72 hours post-dosing), collect blood samples for the analysis of renal function markers.

-

Serum Analysis: Analyze serum samples for blood urea nitrogen (BUN) and creatinine levels.

-

Tissue Collection and Histopathology: At the end of the study, euthanize the animals and collect the kidneys. Fix one kidney in 10% neutral buffered formalin for histopathological examination. Process the fixed tissue, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

-

Data Analysis: Analyze the serum chemistry data and histopathological findings to assess the extent of renal injury.

Protocol 2: In Vitro Cytotoxicity Assay in Renal Cells

This protocol describes a method for evaluating the cytotoxicity of DCVC in a cultured renal cell line (e.g., LLC-PK1 or primary human proximal tubular cells).

Materials:

-

Renal cell line of choice

-

Complete cell culture medium

-

S-[(1E)-1,2-Dichloroethenyl]-L-cysteine (DCVC)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Cytotoxicity assay kit (e.g., LDH release assay, MTT assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the renal cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Prepare serial dilutions of DCVC in complete cell culture medium. Remove the old medium from the cells and add the DCVC-containing medium. Include a vehicle control.

-

Incubation: Incubate the cells with DCVC for the desired time period (e.g., 24, 48 hours).

-

Cytotoxicity Measurement:

-

LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium according to the manufacturer's instructions.

-

MTT Assay: Add MTT reagent to the wells and incubate to allow for the formation of formazan crystals. Solubilize the crystals and measure the absorbance.

-

-

Data Analysis: Calculate the percentage of cytotoxicity or the reduction in cell viability relative to the vehicle control.

Protocol 3: Measurement of Cytokine Release

This protocol outlines a method to measure the effect of DCVC on cytokine release from immune cells (e.g., peripheral blood mononuclear cells - PBMCs or a macrophage cell line like THP-1).

Materials:

-

Immune cells of choice

-

Complete cell culture medium

-

S-[(1E)-1,2-Dichloroethenyl]-L-cysteine (DCVC)

-

Stimulating agent (e.g., lipopolysaccharide - LPS)

-

Enzyme-linked immunosorbent assay (ELISA) kits for the cytokines of interest (e.g., TNF-α, IL-1β, IL-8)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Culture and Treatment: Culture the immune cells in a 96-well plate. Pre-treat the cells with various concentrations of DCVC for a specified period (e.g., 1-24 hours).

-

Stimulation: After pre-treatment, add the stimulating agent (e.g., LPS) to the wells to induce cytokine production. Include appropriate controls (untreated cells, cells with DCVC alone, cells with LPS alone).

-

Incubation: Incubate the cells for a period sufficient to allow for cytokine secretion (e.g., 4-24 hours).

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

-

Cytokine Quantification: Use ELISA kits to measure the concentration of the desired cytokines in the collected supernatants according to the manufacturer's protocols.

-

Data Analysis: Determine the effect of DCVC on cytokine release by comparing the cytokine concentrations in the DCVC-treated groups to the stimulated control group.

Conclusion

S-[(1E)-1,2-Dichloroethenyl]-L-cysteine is a potent toxicant whose biological activity is dependent on its metabolic bioactivation to a reactive thiol. Its primary toxicological manifestation is severe, dose-dependent nephrotoxicity, mediated by mitochondrial dysfunction and the induction of apoptosis in proximal tubule cells. Furthermore, emerging evidence highlights its immunomodulatory potential through the inhibition of pro-inflammatory cytokine release. A thorough understanding of these mechanisms is paramount for risk assessment in populations exposed to its parent compound, trichloroethylene, and for the development of targeted therapeutic strategies to mitigate its adverse health effects. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.

References

The Metabolic Journey of Trichloroethylene to S-(1,2-dichlorovinyl)-L-cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic conversion of the industrial solvent trichloroethylene (TCE) to its nephrotoxic metabolite, S-(1,2-dichlorovinyl)-L-cysteine (DCVC). Particular focus is placed on the conceptual application of stable isotope labeling, specifically with ¹³C and ¹⁵N, to trace this metabolic pathway. This document details the core biochemical reactions, presents quantitative data from in vitro studies, outlines relevant experimental protocols, and provides visualizations of the key processes.

Introduction to Trichloroethylene Metabolism

Trichloroethylene, a ubiquitous environmental contaminant, undergoes extensive metabolism in the body, primarily through two competing pathways: cytochrome P450 (CYP)-dependent oxidation and glutathione (GSH) conjugation.[1][2][3] While the CYP-mediated pathway is quantitatively dominant, the GSH conjugation pathway is of significant toxicological importance due to its role in the formation of highly reactive and toxic metabolites, including DCVC.[4][5] The formation of DCVC is a multi-step process initiated by the conjugation of TCE with glutathione, which primarily occurs in the liver. The resulting conjugate, S-(1,2-dichlorovinyl)glutathione (DCVG), is then further metabolized, mainly in the kidneys, to produce DCVC. The subsequent bioactivation of DCVC in the kidney is a critical event leading to nephrotoxicity.

The Glutathione Conjugation Pathway: Formation of DCVC

The biotransformation of TCE to DCVC involves a series of enzymatic reactions that translocate the molecule from the liver to the kidneys.

Step 1: Glutathione Conjugation in the Liver

The initial and rate-limiting step in this pathway is the conjugation of TCE with the endogenous antioxidant glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This reaction results in the formation of S-(1,2-dichlorovinyl)glutathione (DCVG).

Step 2: Processing to the Cysteine Conjugate

DCVG is transported from the liver to the kidneys, where it undergoes sequential enzymatic degradation. First, γ-glutamyltransferase (GGT) removes the glutamate residue, followed by the action of dipeptidases which cleave the glycine residue, yielding S-(1,2-dichlorovinyl)-L-cysteine (DCVC).

Step 3: Bioactivation and Mercapturate Formation

In the kidney, DCVC can be further metabolized via two primary routes. It can be N-acetylated by N-acetyltransferases to form the less toxic mercapturic acid, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC), which is then excreted in the urine. Alternatively, DCVC can be bioactivated by the enzyme cysteine conjugate β-lyase, leading to the formation of a reactive thiol that is believed to be responsible for the observed nephrotoxicity.

Quantitative Data on Trichloroethylene Metabolism

The following tables summarize key quantitative data from in vitro studies on the metabolism of trichloroethylene, focusing on the formation of the glutathione conjugate.

Table 1: Kinetic Parameters for the Formation of S-(1,2-dichlorovinyl)glutathione (DCVG) in Human Liver and Kidney Subcellular Fractions

| Tissue Fraction | Apparent K_m (μM TCE) | Apparent V_max (nmol DCVG/min/mg protein) |

| Liver Cytosol | ||

| High-Affinity Component | 22.7 | 4.27 |

| Low-Affinity Component | 333 | 8.77 |

| Liver Microsomes | ||

| High-Affinity Component | 29.4 | 1.42 |

| Low-Affinity Component | 250 | 3.10 |

| Kidney Cytosol | 26.3 | 0.81 |

| Kidney Microsomes | 167 | 6.29 |

Table 2: Formation of DCVG in Isolated Human Hepatocytes

| TCE Concentration in Headspace (ppm) | DCVG Formation (nmol/120 min/10⁶ cells) |

| 25 | ~5 |

| 100 | ~15 |

| 500 | 22.5 ± 8.3 |

| 2500 | ~20 |

| 10000 | ~10 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of TCE metabolism to DCVC.

In Vitro Metabolism of Trichloroethylene in Liver and Kidney Subcellular Fractions

This protocol is adapted from studies investigating the kinetics of DCVG formation.

Objective: To determine the kinetic parameters (K_m and V_max) of TCE conjugation with GSH in liver and kidney cytosol and microsomes.

Materials:

-

Human liver and kidney tissue (obtained ethically and with appropriate consent)

-

Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl)

-

Cytosolic and microsomal fractions (prepared by differential centrifugation)

-

Glutathione (GSH)

-

Trichloroethylene (TCE)

-

Incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis (e.g., isotopically labeled DCVG)

Procedure:

-

Preparation of Subcellular Fractions: Homogenize liver or kidney tissue in ice-cold homogenization buffer. Perform differential centrifugation to isolate the cytosolic and microsomal fractions. Determine the protein concentration of each fraction using a standard method (e.g., Bradford assay).

-

Incubation: In sealed vials, prepare reaction mixtures containing the subcellular fraction (e.g., 0.5-1.0 mg protein/mL), GSH (e.g., 5 mM), and varying concentrations of TCE in incubation buffer.

-

Reaction Initiation and Termination: Initiate the reaction by adding the subcellular fraction. Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring linearity of the reaction. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Preparation for Analysis: Centrifuge the terminated reaction mixtures to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Quantify the formation of DCVG using a validated LC-MS/MS method.

-

Data Analysis: Plot the reaction velocity (nmol DCVG/min/mg protein) against the TCE concentration. Use non-linear regression analysis to fit the data to the Michaelis-Menten equation and determine the apparent K_m and V_max values.

Quantification of DCVC and other TCE Metabolites by LC-MS/MS

This protocol outlines a general approach for the sensitive and specific quantification of TCE metabolites in biological samples.

Objective: To quantify the concentrations of DCVC, NAcDCVC, and other TCE metabolites in biological matrices (e.g., cell culture media, urine, tissue homogenates).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Materials:

-

Analytical standards for all metabolites of interest (DCVC, NAcDCVC, etc.)

-

Isotopically labeled internal standards (e.g., DCVC-¹³C₃,¹⁵N)

-

HPLC-grade solvents (e.g., water, acetonitrile, methanol)

-

Formic acid or other mobile phase modifiers

-

Solid-phase extraction (SPE) cartridges (if necessary for sample cleanup)

Procedure:

-

Sample Preparation:

-

Liquid Samples (e.g., urine, cell culture media): Thaw samples and centrifuge to remove particulates. An optional SPE cleanup step can be employed to remove interfering matrix components.

-

Tissue Samples: Homogenize the tissue in a suitable buffer. Precipitate proteins using a solvent like acetonitrile. Centrifuge and collect the supernatant.

-

Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard to each sample prior to any extraction or cleanup steps.

-

-

LC Separation:

-

Inject the prepared sample onto an appropriate HPLC column (e.g., C18 reverse-phase).

-

Use a gradient elution program with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of formic acid to improve ionization.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive or negative ESI mode, depending on the analytes.

-

Use Multiple Reaction Monitoring (MRM) for quantification. For each analyte and its internal standard, define a specific precursor ion and one or more product ions.

-

-

Quantification:

-

Generate a calibration curve by analyzing standards of known concentrations.

-

Calculate the concentration of each metabolite in the samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

-

Tracing Metabolism with DCVC-¹³C₃,¹⁵N: A Hypothetical Protocol

Proposed Synthesis of S-(1,2-dichlorovinyl)-L-cysteine-¹³C₃,¹⁵N

This proposed synthesis adapts the established method for producing unlabeled DCVC by utilizing commercially available L-Cysteine-¹³C₃,¹⁵N as the starting material.

Objective: To synthesize DCVC with three ¹³C atoms and one ¹⁵N atom in the cysteine moiety.

Reactants:

-

L-Cysteine-¹³C₃,¹⁵N hydrochloride monohydrate

-

Trichloroethylene (TCE)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

Prepare a solution of L-Cysteine-¹³C₃,¹⁵N hydrochloride monohydrate in aqueous sodium hydroxide.

-

Add trichloroethylene to the labeled cysteine solution.

-

Stir the mixture vigorously at a controlled temperature to facilitate the nucleophilic substitution reaction.

-

After the reaction is complete, separate the aqueous layer.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the crude S-(1,2-dichlorovinyl)-L-cysteine-¹³C₃,¹⁵N.

-

Collect the crude product by filtration, wash, and dry.

-

Purify the labeled DCVC by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Confirm the identity and isotopic enrichment of the final product using high-resolution mass spectrometry and NMR spectroscopy.

In Vitro Metabolism Study Using DCVC-¹³C₃,¹⁵N as a Tracer

Objective: To trace the metabolic fate of DCVC in a relevant cell culture model (e.g., human kidney proximal tubule cells).

Materials:

-

Human kidney proximal tubule cell line (e.g., HK-2)

-

Cell culture medium and supplements

-

Synthesized S-(1,2-dichlorovinyl)-L-cysteine-¹³C₃,¹⁵N

-

Unlabeled DCVC (for comparison)

-

Solvents for metabolite extraction (e.g., 80% methanol)

-

LC-MS/MS system

Procedure:

-

Cell Culture: Culture the kidney cells to a desired confluency.

-

Dosing: Replace the normal culture medium with a medium containing a known concentration of DCVC-¹³C₃,¹⁵N. Include control groups with unlabeled DCVC and a vehicle control.

-

Time-Course Sampling: At various time points (e.g., 0, 1, 4, 12, 24 hours), harvest the cells and the culture medium separately.

-

Metabolite Extraction:

-

Cells: Quench metabolism rapidly by washing the cells with ice-cold saline and then adding ice-cold 80% methanol. Scrape the cells and collect the extract.

-

Medium: Collect the culture medium and process it for analysis (e.g., protein precipitation).

-

-

Sample Analysis: Analyze the cell extracts and medium samples by LC-MS/MS to detect and quantify the labeled DCVC and its potential labeled metabolites (e.g., NAcDCVC-¹³C₃,¹⁵N).

-

Data Analysis: Determine the rate of uptake of labeled DCVC and the formation of its labeled metabolites over time. This will provide insights into the kinetics of DCVC metabolism and excretion in this cell model.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathway of TCE to DCVC and a general experimental workflow for its study.

Caption: Metabolic pathway of Trichloroethylene to DCVC.

Caption: Experimental workflow for tracing DCVC metabolism.

Conclusion

The metabolism of trichloroethylene to DCVC via the glutathione conjugation pathway is a critical process in the manifestation of its nephrotoxicity. This technical guide has provided a detailed overview of this pathway, supported by quantitative data and established experimental protocols. The proposed methodology for utilizing isotopically labeled DCVC highlights a powerful approach to further elucidate the kinetics and dynamics of this toxicologically significant biotransformation. The information and protocols presented herein are intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development who are investigating the metabolic fate and adverse effects of trichloroethylene and related compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scitechnol.com [scitechnol.com]

- 4. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 5. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Stable Isotope-Labeled S-(1,2-dichlorovinyl)-L-cysteine (Dcvc-13C3,15N) in Modern Toxicology Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of S-(1,2-dichlorovinyl)-L-cysteine-13C3,15N (Dcvc-13C3,15N) in toxicology studies. While the focus of toxicological concern is the unlabeled compound, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a potent nephrotoxin, the isotopically labeled this compound serves as a critical analytical tool. Its primary application is as a tracer and internal standard for accurate quantification in complex biological matrices during drug development and toxicological research.[1][2] This guide will delve into the toxicological profile of DCVC, supported by quantitative data and detailed experimental protocols, and illustrate the metabolic pathways central to its mechanism of toxicity.

Introduction to S-(1,2-dichlorovinyl)-L-cysteine (DCVC) and the Utility of this compound

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a well-characterized nephrotoxin and a metabolite of the common industrial solvent trichloroethylene (TCE).[3][4] Its toxicity is primarily targeted to the proximal tubules of the kidney.[4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of DCVC is paramount in assessing the risk associated with TCE exposure.

Stable isotope-labeled compounds, such as this compound, are indispensable in modern analytical toxicology. By incorporating heavier isotopes of carbon (¹³C) and nitrogen (¹⁵N), this compound can be distinguished from its endogenous or unlabeled counterparts by mass spectrometry. This allows for precise quantification in biological samples, overcoming matrix effects and improving the accuracy of toxicokinetic studies.

Quantitative Toxicological Data for DCVC

The following tables summarize key quantitative data from toxicological studies of DCVC.

Table 1: In Vivo Lethality of DCVC

| Species | Route of Administration | LD50 | Reference |

| Rats | Not Specified | 66-83 mg/kg |

Table 2: In Vitro Cytotoxicity of DCVC

| Cell Type | Concentration | Effect | Reference |

| Isolated human renal proximal tubule cells | 1 mM | Cytotoxic | |

| Rabbit renal cortical slices (L-DCVC) | 10⁻⁵ M (12 h) | Initial S3 lesion | |

| Rabbit renal cortical slices (D-DCVC) | 10⁻⁴ M (8 h) | Initial S3 lesion |

Table 3: Biochemical Effects of DCVC in Rabbits

| Dose | Effect | Reference |

| 10 mg/kg | Increased urine levels of N-acetyl-β-D-glucosaminidase, total protein, and glucose | |

| 25 mg/kg (L-DCVC and D-DCVC) | Elevated blood urea nitrogen at 24 and 48 hours |

Metabolic Activation and Mechanism of Toxicity

The toxicity of DCVC is not inherent to the parent molecule but results from its metabolic activation to a reactive species. DCVC is a downstream metabolite of trichloroethylene, formed through the glutathione (GSH) conjugation pathway.

The metabolic cascade begins with the conjugation of TCE with GSH to form S-(1,2-dichlorovinyl)glutathione (DCVG). DCVG is then sequentially metabolized by γ-glutamyltransferase (GGT) and a dipeptidase to yield DCVC. The critical step in the toxification of DCVC is its bioactivation by the enzyme cysteine conjugate β-lyase, which cleaves the C-S bond to form a reactive thiol that can covalently bind to cellular macromolecules, leading to cellular injury and necrosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are summaries of experimental protocols from key studies on DCVC.

In Vitro Cytotoxicity in Human Proximal Tubular Cells

-

Objective: To assess the cytotoxicity of DCVC in freshly isolated human proximal tubular (hPT) cells.

-

Methodology:

-

hPT cells were isolated from human kidney tissue.

-

Cells were exposed to varying concentrations of DCVC over different time points.

-

Cytotoxicity was measured by the release of lactate dehydrogenase (LDH) into the cell culture medium.

-

To investigate the role of cysteine conjugate β-lyase, some cells were pre-incubated with aminooxyacetic acid (a β-lyase inhibitor) before DCVC exposure.

-

-

Reference: Cummings, B.S., and Lash, L.H. (2000). Metabolism and toxicity of trichloroethylene and S-(1,2-dichlorovinyl)-L-cysteine in freshly isolated human proximal tubular cells. Toxicol. Sci., 53(2), 458-466.

In Vivo Nephrotoxicity in Rabbits

-

Objective: To characterize the nephrotoxicity of DCVC in New Zealand white rabbits.

-

Methodology:

-

Rabbits were administered DCVC at a dose of 10 mg/kg.

-

Urine was collected at various time points to measure levels of N-acetyl-β-D-glucosaminidase, total protein, and glucose as markers of kidney damage.

-

Blood samples were taken to measure blood urea nitrogen (BUN) levels.

-

Histopathological examination of the kidneys was performed to assess for necrosis.

-

-

Reference: Davis, J.W., et al. (1995). S-(1,2-dichlorovinyl)-L-cysteine-induced nephrotoxicity in the New Zealand white rabbit: Characterization of proteinuria and examination of the potential role of oxidative injury. Toxicol. Pathol., 23(4), 487-497.

Role of Organic Anion Transport in DCVC Toxicity in Mice

-

Objective: To evaluate the role of organic anion transport and glutathione (GSH) status in DCVC-induced nephrotoxicity in mice.

-

Methodology:

-

Female C57BL mice were pretreated with either probenecid (an inhibitor of organic anion transport), L-buthionine-S,R-sulfoximine (BSO; an inhibitor of GSH synthesis), or diethyl maleate (DEM; a GSH-depleting agent).

-

Mice were then administered radiolabeled [14C]DCVC (8 mg/kg) to assess kidney binding or unlabeled DCVC (5 mg/kg) for histopathological examination.

-

The binding of [14C]DCVC in the kidneys was quantified.

-

Kidney tissue was examined for histopathological changes.

-

Microautoradiography was used to determine the site of DCVC binding within the kidney.

-

-

Reference: Darnerud, P.O., et al. (1996). Dichlorovinyl Cysteine (DCVC) in the Mouse Kidney: Tissue-Binding and Toxicity After Glutathione Depletion and Probenecid Treatment. J Biochem Toxicol, 11(1), 31-40.

Conclusion

References

A Technical Guide to Dcvc-13C3,15N for Researchers and Drug Development Professionals

An In-depth Analysis of a Key Labeled Metabolite for Advanced Research

This technical guide provides a comprehensive overview of Dcvc-13C3,15N, the isotopically labeled form of S-(1,2-dichloroethenyl)-L-cysteine (DCVC). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, physicochemical properties, and its application in studying toxicological pathways and inflammatory responses.

Introduction to this compound

This compound is a stable isotope-labeled version of DCVC, a nephrotoxic metabolite of the common environmental contaminant trichloroethylene (TCE).[1] The incorporation of three Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom into the DCVC structure allows for its use as an internal standard in quantitative mass spectrometry-based studies and as a tracer in metabolic flux analysis. Its primary application lies in toxicology research and in understanding the mechanisms of chemically induced cellular stress and inflammation.

DCVC has been shown to be a bioactive metabolite of TCE that can inhibit the release of pathogen-stimulated pro-inflammatory cytokines, including IL-1β, IL-8, and TNF-α, from tissue cultures.[1] This inhibitory effect on key inflammatory mediators makes this compound a valuable tool for investigating the molecular pathways underlying these processes.

Commercial Suppliers and Physicochemical Data

MedChemExpress (MCE) is a confirmed commercial supplier of this compound. While other major suppliers of isotopically labeled compounds, such as Toronto Research Chemicals, Cambridge Isotope Laboratories, and LGC Standards, were investigated, their catalogs do not currently list this specific labeled molecule.

Table 1: Product Specifications for this compound

| Parameter | Value | Source |

| Molecular Formula | C₂¹³C₃H₇Cl₂¹⁵NO₂S | MedChemExpress |

| Molecular Weight | 220.06 g/mol | MedChemExpress |

| Appearance | White to off-white solid | MedChemExpress CoA |

| Purity (LCMS) | >99% | MedChemExpress CoA |

| Storage | Powder: -20°C (3 years), 4°C (2 years) | MedChemExpress |

| In solvent: -80°C (6 months), -20°C (1 month) | MedChemExpress |

Note: Data for unlabeled DCVC from a MedChemExpress Certificate of Analysis (Batch No. 19382) indicates a purity of 99.78%. It is anticipated that the labeled compound meets similar high-purity standards.

Biological Mechanisms and Signaling Pathways

The toxicity of DCVC is linked to its metabolism. As a metabolite of trichloroethylene, DCVC is formed in the liver and kidneys. The metabolic pathway of trichloroethylene is complex, involving both cytochrome P450 oxidation and glutathione conjugation.

Trichloroethylene Metabolism

The metabolism of trichloroethylene to DCVC primarily follows the glutathione conjugation pathway. This multi-step process involves several key enzymes.

Inhibition of Pro-inflammatory Cytokines

DCVC has been observed to inhibit the production of pro-inflammatory cytokines. This effect is thought to be mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for IL-1β, IL-6, and TNF-α. DCVC is hypothesized to interfere with this signaling cascade, thereby reducing cytokine production.

NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their active forms. The activation of the NLRP3 inflammasome is a two-step process, requiring a priming signal (often from NF-κB activation) and a subsequent activation signal. DCVC may interfere with either of these steps to suppress cytokine release.

Experimental Protocols

The use of this compound as an internal standard in quantitative analysis or as a tracer in metabolic studies requires specific experimental protocols. Below are generalized methodologies for its application in cell culture experiments to study cytokine inhibition.

Cell Culture and Treatment

A common in vitro model to study the inflammatory effects of compounds is the use of macrophage-like cell lines, such as THP-1 cells, or primary immune cells like peripheral blood mononuclear cells (PBMCs).

Table 2: General Protocol for DCVC Treatment and Cytokine Measurement

| Step | Procedure |

| 1. Cell Seeding | Seed cells (e.g., PMA-differentiated THP-1 macrophages) in appropriate culture plates at a desired density. |

| 2. Pre-treatment | Pre-treat cells with varying concentrations of DCVC (or this compound for tracer studies) for a specified duration (e.g., 24 hours). |

| 3. Stimulation | Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) for a defined period (e.g., 4-24 hours). |

| 4. Sample Collection | Collect the cell culture supernatant for cytokine analysis and cell lysates for protein or RNA analysis. |

| 5. Cytokine Analysis | Quantify the levels of secreted cytokines (e.g., IL-1β, IL-6, TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA). |

| 6. Data Analysis | Analyze the data to determine the inhibitory effect of DCVC on cytokine production. |

Workflow for Quantitative Analysis using this compound

When used as an internal standard, a known amount of this compound is spiked into biological samples before extraction and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion

This compound is a critical tool for researchers in toxicology, pharmacology, and immunology. Its availability from specialized commercial suppliers facilitates advanced studies into the metabolic fate and biological effects of its unlabeled counterpart, DCVC. The detailed understanding of its inhibitory effects on pro-inflammatory cytokine production, likely through modulation of the NF-κB and inflammasome pathways, opens avenues for further research into the mechanisms of chemically induced inflammation and for the development of potential therapeutic interventions. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for designing and executing robust scientific investigations utilizing this important labeled compound.

References

Technical Guide: S-(1,2-dichlorovinyl)-L-cysteine-13C3,15N (Dcvc-13C3,15N)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the isotopically labeled compound S-(1,2-dichlorovinyl)-L-cysteine-13C3,15N (Dcvc-13C3,15N). This guide is intended to serve as a resource for researchers utilizing this compound in studies related to metabolism, toxicology, and drug development.

Certificate of Analysis (Exemplary)

The following table summarizes the typical analytical data for this compound. These values are representative and may vary slightly between batches.

| Parameter | Specification | Method |

| Chemical Identity | Conforms to structure | 1H-NMR, 13C-NMR, MS |

| Chemical Purity | ≥98% | HPLC |

| Isotopic Enrichment | ≥99 atom % 13C; ≥98 atom % 15N | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Molecular Formula | ¹³C₃C₂H₇Cl₂¹⁵NO₂S | - |

| Molecular Weight | 224.1 g/mol | - |

| Solubility | Soluble in DMSO and Methanol | - |

| Storage | -20°C, protected from light | - |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and identity of the compound.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD).

-

¹H-NMR Analysis: Acquire proton NMR spectra to observe the chemical shifts and coupling constants of the hydrogen atoms. The spectrum should be consistent with the structure of S-(1,2-dichlorovinyl)-L-cysteine.

-

¹³C-NMR Analysis: Acquire carbon-13 NMR spectra. The presence of three enriched carbon signals will confirm the isotopic labeling.

-

Data Interpretation: Compare the obtained spectra with reference spectra or predicted chemical shifts to verify the structure.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the chemical purity of the compound.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient Program: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and determine the isotopic enrichment.

-

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., ESI).

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water).

-

Analysis: Infuse the sample directly or inject it into an LC-MS system. Acquire the mass spectrum in positive or negative ion mode.

-

Data Interpretation: The mass spectrum will show the molecular ion peak corresponding to the mass of this compound. The isotopic distribution of this peak will be used to calculate the percentage of 13C and 15N enrichment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways and workflows relevant to the use of this compound.

Caption: Metabolic activation of Trichloroethylene to the nephrotoxic metabolite DCVC.

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the common environmental contaminant trichloroethylene (TCE). The bioactivation of TCE to DCVC occurs primarily in the liver through the glutathione conjugation pathway. TCE is first conjugated with glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs) to form S-(1,2-dichlorovinyl)glutathione (DCVG). DCVG is then sequentially metabolized by γ-glutamyltranspeptidase (GGT) and a dipeptidase to yield DCVC. DCVC is subsequently transported to the kidneys, where it exerts its toxic effects.

Caption: Cellular mechanism of DCVC-induced kidney cell injury.

The nephrotoxicity of DCVC is initiated by its uptake into renal proximal tubule cells via anionic transporters. Inside the cell, DCVC is bioactivated by the enzyme cysteine conjugate β-lyase to a reactive thiol metabolite. This highly reactive species can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction. Furthermore, the reactive metabolite can induce mitochondrial damage, leading to oxidative stress and the initiation of apoptotic cell death pathways.

Caption: General workflow for the analysis of this compound in biological samples.

The analysis of this compound in biological matrices typically involves several key steps. First, metabolites are extracted from the biological sample. Depending on the analytical method, a derivatization step may be employed to improve the chromatographic and mass spectrometric properties of the analyte. The prepared sample is then analyzed by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer is used to detect and quantify the isotopically labeled compound based on its specific mass-to-charge ratio. Finally, the acquired data is processed to determine the concentration of this compound in the original sample.

In-Depth Technical Guide on the Safety Data for S-(1,2-Dichlorovinyl)-L-cysteine (DCVC)

Disclaimer: This document provides a comprehensive safety overview for S-(1,2-Dichlorovinyl)-L-cysteine (DCVC). The information presented is based on the parent, unlabeled compound and should be considered directly applicable to its isotopically labeled analogue, Dcvc-13C3,15N, as isotopic labeling does not significantly alter its chemical reactivity or toxicological properties. This guide is intended for researchers, scientists, and drug development professionals.

Chemical Identification and Physical Properties

| Property | Value |

| Chemical Name | S-(1,2-Dichlorovinyl)-L-cysteine |

| Synonyms | S-(1,2-Dichloroethenyl)-L-cysteine, DCVC |

| Molecular Formula | C₅H₇Cl₂NO₂S |

| Molecular Weight | 216.08 g/mol [1] |

| Appearance | Solid[2] |

| Solubility | Soluble in DMSO, Methanol, and Water[2] |

| Storage | Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3] Recommended storage at ≥ 4 years.[2] |

Hazard Identification and Toxicity

Warning: While some commercially available Safety Data Sheets (SDS) for S-(1,2-Dichlorovinyl)-Cysteine (hydrochloride) may state that the substance is not classified as hazardous, extensive scientific literature firmly establishes DCVC as a potent and selective nephrotoxin, causing severe injury to the proximal tubules of the kidneys. All handling procedures must reflect the high toxicity of this compound.

| Toxicity Metric | Value | Species |

| LD50 (Lethal Dose, 50%) | 66-83 mg/kg | Rat |

| Cytotoxicity | Cytotoxic to isolated human renal proximal tubule cells at 1 mM. Significant cytotoxicity observed at concentrations as low as 10µM in HTR-8/SVneo cells. | Human |

Primary Health Hazards:

-

Nephrotoxicity: DCVC is a known potent nephrotoxin that can cause renal necrosis and acute renal failure. Chronic ingestion has been shown to result in severe kidney injury in animal models.

-

Other Effects: Chronic exposure in mice has been associated with growth retardation and the development of cortical cataracts.

Metabolism and Mechanism of Action: DCVC is a metabolite of the common environmental contaminant trichloroethylene (TCE). It is formed through the glutathione (GSH) conjugation pathway. The toxicity of DCVC is mediated by its bioactivation, although the exact enzymatic pathways are still under investigation.

Handling, Storage, and Personal Protective Equipment (PPE)

Due to its high toxicity, stringent safety measures are mandatory when handling DCVC.

Engineering Controls:

-

Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Personal Protective Equipment:

| PPE Component | Specifications and Recommendations |

| Gloves | Double gloving with nitrile gloves is mandatory. Regularly inspect gloves for any signs of degradation or puncture. |

| Eye Protection | Chemical safety goggles or a full-face shield must be worn. |

| Lab Coat | A chemical-resistant lab coat should be worn at all times. |

| Respiratory | For situations with a potential for aerosolization, a properly fitted respirator (e.g., N95) is recommended. |

Storage: Store in a cool, dry, and well-ventilated area, segregated from incompatible materials. The container must be tightly sealed and clearly labeled as "HIGHLY TOXIC".

Accidental Release and First Aid Measures

Spill Cleanup Protocol:

-

Evacuate and Alert: Immediately notify others in the vicinity and evacuate the area.

-

Don PPE: Before attempting cleanup, wear all required personal protective equipment.

-

Containment: Cover the spill with an inert absorbent material.

-

Decontamination: Carefully apply a 10% bleach solution to the contained spill and allow for a contact time of at least 20-30 minutes.

-

Cleanup: Using forceps, collect the absorbent material and place it into a labeled hazardous waste bag.

-

Final Decontamination: Wipe the spill area again with the decontamination solution, followed by a final wipe with water.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.

First Aid:

-

Inhalation: Move the individual to fresh air. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments relevant to assessing the safety of DCVC.

Determination of LD50 (Rat Model):

-

Animal Model: Use adult male Sprague-Dawley rats, weighing between 200-250g.

-

Acclimation: Acclimate the animals to the laboratory conditions for at least one week prior to the experiment.

-

Dose Preparation: Prepare a series of graded doses of DCVC dissolved in a suitable vehicle (e.g., sterile saline).

-

Administration: Administer the prepared doses to different groups of rats via oral gavage. Include a control group that receives only the vehicle.

-

Observation: Monitor the animals for signs of toxicity and mortality over a 14-day period.

-

Data Analysis: Calculate the LD50 value using a recognized statistical method, such as probit analysis.

In Vitro Cytotoxicity Assay (Human Renal Proximal Tubule Cells):

-

Cell Culture: Culture human renal proximal tubule cells in an appropriate medium and conditions until they reach a confluent monolayer.

-

Treatment: Expose the cells to a range of DCVC concentrations (e.g., from 1 µM to 1 mM) for a defined period (e.g., 24 hours). Include a vehicle control.

-

Cytotoxicity Measurement: Assess cell viability using a standard assay, such as the LDH (lactate dehydrogenase) release assay or the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Data Analysis: Determine the concentration of DCVC that causes a 50% reduction in cell viability (IC50).

Disposal Considerations

All waste contaminated with DCVC, including solid waste (gloves, pipette tips, absorbent materials) and liquid waste, must be treated as hazardous waste. Collect all waste in designated, sealed, and clearly labeled hazardous waste containers for disposal according to institutional and local regulations.

This technical guide provides a summary of the known hazards and safe handling practices for S-(1,2-Dichlorovinyl)-L-cysteine. It is imperative that all users of this compound familiarize themselves with this information and adhere strictly to the recommended safety protocols to minimize the risk of exposure and ensure a safe laboratory environment.

References

Methodological & Application

Application Note: Quantitative Analysis of Dcvc-¹³C₃,¹⁵N by Mass Spectrometry for Metabolomic Research

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the isotopically labeled compound S-(1,2-dichlorovinyl)-L-cysteine-¹³C₃,¹⁵N (Dcvc-¹³C₃,¹⁵N) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Dcvc is a toxic metabolite of the widespread environmental contaminant trichloroethylene (TCE)[1][2][3][4]. The use of a stable isotope-labeled internal standard is crucial for accurate quantification in complex biological matrices. This protocol is designed for researchers in toxicology, drug metabolism, and environmental health sciences, providing a comprehensive workflow from sample preparation to data analysis.

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic and hepatotoxic metabolite of trichloroethylene, formed via the glutathione conjugation pathway[1]. Understanding the metabolic fate and toxicological impact of DCVC is of significant interest. Stable isotope labeling, where atoms in a molecule are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C and ¹⁵N), is a powerful technique in metabolomics. Dcvc-¹³C₃,¹⁵N can be used as an internal standard for the accurate quantification of unlabeled DCVC in biological samples, or as a tracer to elucidate its metabolic pathways. This document provides a detailed protocol for the analysis of Dcvc-¹³C₃,¹⁵N by LC-MS/MS.

Experimental Workflow

The overall experimental workflow for the analysis of Dcvc-¹³C₃,¹⁵N is depicted in the following diagram.

Caption: Experimental workflow for Dcvc-¹³C₃,¹⁵N analysis.

Materials and Reagents

-

Dcvc-¹³C₃,¹⁵N (≥98% purity)

-

Unlabeled DCVC (for calibration curve)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, cell lysate)

Protocol: Sample Preparation

-

Thawing: Thaw all biological samples and standards on ice.

-

Spiking: To 100 µL of biological sample, add 10 µL of Dcvc-¹³C₃,¹⁵N internal standard solution (concentration to be optimized based on expected endogenous levels).

-

Protein Precipitation: Add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortexing: Vortex the samples for 1 minute.

-

Incubation: Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Dry the supernatant under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

Protocol: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-15 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

Collision Gas: Argon

MRM Transitions

The following table summarizes the MRM transitions for unlabeled DCVC and Dcvc-¹³C₃,¹⁵N.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| DCVC | 198.0 | 122.0 | 20 | 15 |

| DCVC | 198.0 | 74.0 | 20 | 25 |

| Dcvc-¹³C₃,¹⁵N | 202.0 | 125.0 | 20 | 15 |

| Dcvc-¹³C₃,¹⁵N | 202.0 | 76.0 | 20 | 25 |

Data Analysis and Quantification

The concentration of DCVC in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (Dcvc-¹³C₃,¹⁵N). A calibration curve is constructed by plotting the peak area ratios of the unlabeled DCVC standards against their known concentrations. The concentration of DCVC in the biological samples is then interpolated from this calibration curve.

Signaling Pathway: DCVC-Induced Mitochondrial Dysfunction

DCVC is known to induce toxicity through mitochondrial dysfunction. The following diagram illustrates a simplified proposed signaling pathway.

Caption: Proposed pathway of DCVC-induced cytotoxicity.

Conclusion

This application note provides a detailed and reliable LC-MS/MS method for the quantification of Dcvc-¹³C₃,¹⁵N. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this protocol suitable for a wide range of metabolomics and toxicological studies. The provided workflow and parameters can be adapted to various biological matrices and LC-MS/MS systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Exposure to Trichloroethylene Metabolite S-(1,2-Dichlorovinyl)-L-cysteine Causes Compensatory Changes to Macronutrient Utilization and Energy Metabolism in Placental HTR-8/SVneo Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trichloroethylene Metabolite S-(1,2-Dichlorovinyl)-l-cysteine Stimulates Changes in Energy Metabolites and Amino Acids in the BeWo Human Placental Trophoblast Model during Syncytialization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces progressive mitochondrial dysfunction in HTR-8/SVneo trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dcvc-13C3,15N in Cell Culture Experiments

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the common environmental contaminant trichloroethylene (TCE).[1][2] Understanding the metabolic fate of DCVC is crucial for elucidating its mechanisms of toxicity. Dcvc-13C3,15N is a stable isotope-labeled version of DCVC, containing three 13C atoms and one 15N atom. This labeling allows for the precise tracing of DCVC's journey through cellular metabolic pathways using mass spectrometry-based techniques. These application notes provide a detailed protocol for utilizing this compound in cell culture experiments to investigate its metabolism and effects on cellular processes.

Principle of the Method

The core principle of this protocol is the use of this compound as a metabolic tracer. When introduced to cell cultures, the labeled DCVC is taken up by the cells and subjected to the same metabolic processes as its unlabeled counterpart.[3] The heavy isotopes (13C and 15N) act as tags that can be detected by a mass spectrometer. By analyzing the mass shifts in downstream metabolites, researchers can identify and quantify the molecules derived from DCVC, providing a detailed picture of its metabolic pathway and the extent of its incorporation into various cellular components. This technique is invaluable for metabolic flux analysis and understanding the compound's mechanism of action.[4]

Experimental Protocol

1. Cell Culture and Seeding

-

Cell Line Selection: Choose a cell line relevant to the research question. For studying DCVC toxicity, human proximal tubular cells, BeWo human trophoblast cells, or THP-1 macrophage-like cells are suitable options.[1]

-

Cell Culture Conditions: Culture the cells in the appropriate medium and conditions (e.g., 37°C, 5% CO2).

-

Seeding: Seed the cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of the experiment. Allow the cells to adhere and grow for 24 hours.

2. Preparation of this compound Stock Solution

-

Resuspension: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent, such as sterile phosphate-buffered saline (PBS) or cell culture medium.

-

Storage: Store the stock solution at -20°C or as recommended by the supplier. Protect from light.

3. Treatment of Cells

-

Working Solution: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh, pre-warmed cell culture medium.

-

Concentration Range: The optimal concentration of this compound may vary depending on the cell line and experimental goals. Based on studies with unlabeled DCVC, a concentration range of 1 µM to 50 µM is a good starting point.

-

Incubation: Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the solvent used for the stock solution).

-

Incubation Time: Incubate the cells for a period of 4 to 48 hours, depending on the desired metabolic endpoint.

4. Cell Harvesting and Metabolite Extraction

-